4-(3-methoxyphenoxy)butyric acid CAS number and molecular weight
4-(3-methoxyphenoxy)butyric acid CAS number and molecular weight
This guide provides a comprehensive technical overview of 4-(3-methoxyphenoxy)butyric acid, a molecule of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the compound's chemical identity, synthesis, and its pivotal role as a synthetic intermediate.
Core Chemical Identity
While the broader class of phenoxybutyric acids is well-documented, 4-(3-methoxyphenoxy)butyric acid itself is a more specialized intermediate. It is crucial to distinguish it from structurally similar, and more commonly commercially available, analogues that feature additional substitutions on the phenyl ring.
Based on crystallographic studies, the definitive molecular characteristics of 4-(3-methoxyphenoxy)butyric acid have been established.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.22 g/mol | [1] |
| CAS Number | Not found in searches | N/A |
Note: A specific CAS Registry Number for 4-(3-methoxyphenoxy)butyric acid was not identified in the conducted searches. Researchers should be cautious to not misidentify it with related compounds such as 4-(4-formyl-3-methoxyphenoxy)butyric acid (CAS: 309964-23-6) or 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (CAS: 136849-75-7).[2][3][4][5]
Strategic Synthesis Protocol
The synthesis of 4-(3-methoxyphenoxy)butyric acid is a two-step process commencing with the formation of an ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This methodology provides a reliable route to obtaining the target compound with high purity.[1]
Step 1: Synthesis of 4-(3-methoxyphenoxy)-butyric acid ethyl ester
This initial step involves a Williamson ether synthesis, a robust and well-established method for forming ethers. The phenoxide, generated in situ from 3-methoxyphenol and a suitable base, acts as a nucleophile, attacking the electrophilic carbon of ethyl-4-bromobutyrate.
Caption: Workflow for the synthesis of the ester intermediate.
Detailed Protocol:
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To a solution of 3-methoxyphenol (8.055 mmol, 1.000 g) in acetone (20 ml), add cesium carbonate (Cs₂CO₃) (9.666 mmol, 3.149 g).
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Stir the resulting mixture for 5 minutes at room temperature.
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Add ethyl-4-bromobutyrate (8.055 mmol, 1.571 g) to the reaction mixture.
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Heat the mixture under reflux for 28 hours.
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After cooling to room temperature, the slurry is poured onto a mixture of water, ice, and hydrochloric acid.
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Extract the aqueous phase with dichloromethane (4 x 25 ml).
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Combine the organic layers, wash with water (3 x 25 ml), and dry over magnesium sulfate (MgSO₄).
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography using 100% dichloromethane as the eluent to yield the pure ester as a slightly yellow oil.[1]
Step 2: Hydrolysis to 4-(3-methoxyphenoxy)butyric acid
The second step is a saponification reaction, where the ethyl ester is hydrolyzed under basic conditions to yield the carboxylate salt, which is subsequently protonated to give the final carboxylic acid.
Caption: Workflow for the hydrolysis to the final product.
Detailed Protocol:
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Dissolve 4-(3-methoxyphenoxy)-butyric acid ethyl ester (2.938 mmol, 0.700 g) in a mixture of acetone (10 ml) and water (5 ml).
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Add 1 M sodium hydroxide (20 ml) to the solution.
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Stir the reaction mixture at room temperature for 1 hour.
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Pour the reaction mixture into a water/hydrochloric acid solution (50 ml) to precipitate the product.[1]
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Further purification can be achieved through recrystallization.
Application in Drug Discovery: An Intermediate for Estrogen Receptor Modulators
The primary documented application of 4-(3-methoxyphenoxy)butyric acid is as a key intermediate in the synthesis of novel estrogen receptor modulators.[1] Estrogen receptors are critical targets in the treatment of a variety of diseases, including breast cancer, osteoporosis, and menopausal symptoms.
The structural motif of 4-(3-methoxyphenoxy)butyric acid provides a versatile scaffold for the elaboration into more complex molecules designed to interact with the ligand-binding domain of estrogen receptors. The butyric acid side chain allows for the introduction of various functional groups or pharmacophores, while the methoxyphenoxy group can be modified to optimize binding affinity and selectivity for different estrogen receptor subtypes (ERα and ERβ).
Caption: Role as an intermediate in developing estrogen receptor modulators.
The development of new estrogen receptor modulators with improved efficacy and side-effect profiles is an active area of research. The availability of versatile intermediates like 4-(3-methoxyphenoxy)butyric acid is essential for the rapid synthesis and screening of libraries of potential drug candidates.
Conclusion
4-(3-methoxyphenoxy)butyric acid is a valuable, albeit specialized, chemical entity. Its synthesis is achievable through standard organic chemistry techniques, and its utility as a building block in the creation of potential therapeutics, specifically estrogen receptor modulators, underscores its importance in the field of medicinal chemistry. Accurate identification and differentiation from structurally related compounds are paramount for its successful application in research and development.
References
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PubChem. 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. [Link]
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PubChem. 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. [Link]
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Heilmann-Brohl, J., Jaouen, G., & Bolte, M. (2009). 4-(3-Methoxyphenoxy)butyric acid. Acta Crystallographica Section E: Crystallographic Communications, 65(4), o778. [Link]
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ChemBK. Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-. [Link]
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Angene Chemical. Butanoic acid, 4-[4-(hydroxymethyl)-3-methoxyphenoxy]- (CAS# 136849-75-7). [Link]
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